molecular formula C15H11NO2 B1362080 3-phenyl-1H-indole-2-carboxylic acid CAS No. 6915-67-9

3-phenyl-1H-indole-2-carboxylic acid

Cat. No. B1362080
CAS RN: 6915-67-9
M. Wt: 237.25 g/mol
InChI Key: FEYRMXBCLPKSIJ-UHFFFAOYSA-N
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Description

“3-phenyl-1H-indole-2-carboxylic acid” is a chemical compound with a molecular weight of 237.26 .


Synthesis Analysis

The synthesis of indole derivatives, including “3-phenyl-1H-indole-2-carboxylic acid”, has been a subject of interest in recent years due to their biological properties . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol consistently gave the corresponding indole .


Molecular Structure Analysis

The molecular structure of “3-phenyl-1H-indole-2-carboxylic acid” is represented by the linear formula C15H11NO2 . The InChI code for this compound is 1S/C15H11NO2/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H, (H,17,18) .


Chemical Reactions Analysis

Indole derivatives, including “3-phenyl-1H-indole-2-carboxylic acid”, have been found to show various biologically vital properties . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

“3-phenyl-1H-indole-2-carboxylic acid” is a solid substance with a melting point between 195 - 197 degrees Celsius . It has a molecular weight of 237.26 .

Scientific Research Applications

Synthesis of Alkaloids

  • Scientific Field: Organic Chemistry
  • Application Summary: Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders .
  • Methods of Application: Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
  • Results or Outcomes: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Biological Potential of Indole Derivatives

  • Scientific Field: Pharmacology
  • Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
  • Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of Pyrrolizidine Alkaloid

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-phenyl-1H-indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid .
  • Methods of Application: The specific methods of application or experimental procedures are not mentioned .
  • Results or Outcomes: The specific results or outcomes are not mentioned .

Development of Integrase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors . Integrase plays an important role in the life cycle of HIV-1, and integrase strand transfer inhibitors (INSTIs) can effectively impair the viral replication .
  • Methods of Application: The specific methods of application or experimental procedures are not mentioned .
  • Results or Outcomes: Indole-2-carboxylic acid derivative 3 was proved to effectively inhibit the strand transfer of HIV-1 integrase .

Antiviral Activity

  • Scientific Field: Pharmacology
  • Application Summary: Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application: The specific methods of application or experimental procedures are not mentioned .
  • Results or Outcomes: Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Synthesis of (±)-dibromophakellin and Analogs

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-phenyl-1H-indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
  • Methods of Application: The specific methods of application or experimental procedures are not mentioned .
  • Results or Outcomes: The specific results or outcomes are not mentioned .

Antimicrobial Activity

  • Scientific Field: Pharmacology
  • Application Summary: Indole derivatives have shown potential as antimicrobial agents . For instance, 5-chloro-3-phenyl-N-(8-phenyl-3-oxo-1-thia-azaspiro[4.5]-decan-4-yl)-3-phenyl-1H-indole-2-carboxamide (154) showed significant antimicrobial activity .
  • Methods of Application: The specific methods of application or experimental procedures are not mentioned .
  • Results or Outcomes: The compound showed significant antimicrobial activity .

Synthesis of Renieramycin G Analogs

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-phenyl-1H-indole-2-carboxylic acid is used as a reactant for the stereoselective preparation of renieramycin G analogs .
  • Methods of Application: The specific methods of application or experimental procedures are not mentioned .
  • Results or Outcomes: The specific results or outcomes are not mentioned .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for “3-phenyl-1H-indole-2-carboxylic acid” are not explicitly mentioned in the search results, the study of indole derivatives, including this compound, continues to attract the attention of the chemical community due to their significant biological properties . The development of new synthetic methods and the exploration of their potential therapeutic applications are areas of ongoing research .

properties

IUPAC Name

3-phenyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYRMXBCLPKSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377078
Record name 3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-1H-indole-2-carboxylic acid

CAS RN

6915-67-9
Record name 3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MH Abdelrahman, AS Aboraia… - Chemical biology & …, 2017 - Wiley Online Library
… The appropriate primary or secondary amines were coupled with 5-chloro-3-phenyl-1H-indole-2-carboxylic acid 23 using BOP as a coupling reagent in the presence of DIPEA to yield 5-…
Number of citations: 36 onlinelibrary.wiley.com
MM Mahmoud, HI Ali, KH Ahn… - Journal of medicinal …, 2013 - ACS Publications
… The title compound was prepared from 5-chloro-3-phenyl-1H-indole-2-carboxylic acid (200 mg, 0.74 mmol) and 2-(4-piperidin-1-yl-phenyl)-ethylamine (10a, Oakwood Chemical, 180 mg…
Number of citations: 45 pubs.acs.org
J Bie, S Liu, J Zhou, B Xu, Z Shen - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
A series of novel indole derivatives was synthesized as inhibitors of fructose-1,6-bisphosphatase (FBPase). Extensive structure–activity relationships were conducted and led to a potent …
Number of citations: 25 www.sciencedirect.com
J Vicente, JA Abad, J López-Serrano, PG Jones… - …, 2005 - ACS Publications
… 11bq reacts with PPh 3 to give 3-phenyl-1H-indole-2-carboxylic acid methyl ester (13q). 11bp and 11bq decompose in the presence of CO to yield 3,4-diphenyl-2-quinolone (14po) and …
Number of citations: 80 pubs.acs.org
G Corso, MA Alisi, N Cazzolla, I Coletta… - Molecular …, 2016 - Wiley Online Library
… resin (8 g), 3-phenyl-1H-indole-2-carboxylic acid (9.64 g, 40.7 … )methyl]-3-phenyl-1H-indole-2-carboxylic acid (3) was obtained … )methyl]-3-phenyl-1H-indole-2-carboxylic acid (4) was …
Number of citations: 6 onlinelibrary.wiley.com
KM Lum - 2018 - search.proquest.com
… : To a stirring mixture of 5-nitro-3-phenyl-1H-indole-2-carboxylic acid (110 mg, 0.39 mmol, 1.0 … 15 min before adding 5-nitro-3- phenyl-1H-indole-2-carboxylic acid (99 mg, 0.35 mmol, 1.0 …
Number of citations: 0 search.proquest.com
A Twarda-Clapa, A Olczak, AM Białkowska… - Cells, 2022 - mdpi.com
Advanced glycation end-products (AGEs) constitute a non-homogenous, chemically diverse group of compounds formed either exogeneously or endogeneously on the course of …
Number of citations: 117 www.mdpi.com

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